molecular formula C40H52N8O10S2 B611331 Thal-sns-032

Thal-sns-032

Katalognummer: B611331
Molekulargewicht: 869.0 g/mol
InChI-Schlüssel: BXDZOYLPNAIDOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Wirkmechanismus

Target of Action

Thal-sns-032 is a proteolysis-targeting chimera (PROTAC) that primarily targets cyclin-dependent kinases 2, 7, and 9 . These kinases are critical in the communication and relay of signals to promote cellular growth and function . Cyclin-dependent kinase 2 is involved in cellular proliferation by regulating the initiation of and progression through the DNA-synthesis phase of the cell cycle .

Mode of Action

this compound operates by linking the cyclin-dependent kinase inhibitor SNS-032 to a thalidomide derivative that binds the E3 ubiquitin ligase Cereblon . This results in the selective degradation of cyclin-dependent kinase 9 over other cyclin-dependent kinases . The degradation is achieved through co-engagement of cyclin-dependent kinase 9 and cereblon to promote E3 ligase-mediated ubiquitination and proteasomal degradation of cyclin-dependent kinase 9 .

Biochemical Pathways

The action of this compound affects the biochemical pathways involving cyclin-dependent kinases. By degrading cyclin-dependent kinase 9, this compound disrupts the normal functioning of this kinase, which plays a crucial role in cell cycle regulation and transcriptional regulation . This disruption can have downstream effects on various cellular processes, including cell proliferation and survival .

Result of Action

The primary result of this compound’s action is the inhibition of cell proliferation and the induction of apoptosis . By selectively degrading cyclin-dependent kinase 9, this compound disrupts the normal cell cycle, leading to a decrease in cell proliferation . This can have significant effects on cancer cells, which rely on rapid and uncontrolled cell division for their growth .

Biochemische Analyse

Biochemical Properties

Thal-sns-032 plays a significant role in biochemical reactions by selectively inducing the degradation of CDK9 . It interacts with CDK9 and CRBN, a component of the E3 ubiquitin ligase complex . The nature of these interactions involves the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of CDK9 .

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by reducing the levels of CDK9, thereby affecting transcription elongation . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the selective degradation of CDK9. This compound forms a ternary complex with CDK9 and CRBN, leading to the ubiquitination of CDK9 . This marks CDK9 for degradation by the proteasome, thereby reducing its levels within the cell .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. As a PROTAC molecule, it induces the degradation of CDK9, leading to a reduction in its levels over time

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome pathway, a key metabolic pathway for protein degradation . It interacts with CRBN, a component of the E3 ubiquitin ligase complex, to induce the ubiquitination of CDK9 .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well known. As a PROTAC molecule, it is likely to be present in the cytoplasm where it can interact with its target proteins .

Analyse Chemischer Reaktionen

THAL-SNS-032 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv den Abbau der cyclin-abhängigen Kinase 9 induziert. Die Verbindung rekrutiert die Cereblon E3 Ubiquitin-Ligase an die cyclin-abhängige Kinase 9, was zu ihrer Ubiquitinierung und anschließendem Abbau durch das Proteasom führt . Dieser Abbau stört die Funktion der cyclin-abhängigen Kinase 9, die an der Transkriptionsregulation und dem Zellzyklusfortschritt beteiligt ist . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören das Ubiquitin-Proteasom-System und die durch die cyclin-abhängige Kinase 9 regulierte Transkriptionsmaschinerie .

Biologische Aktivität

THAL-SNS-032 is a novel compound developed as a selective degrader of cyclin-dependent kinase 9 (CDK9), which plays a critical role in transcriptional regulation. This compound is a conjugate of the multi-targeting kinase inhibitor SNS-032 and thalidomide, designed to exploit the cereblon (CRBN) E3 ligase pathway for targeted protein degradation. The biological activity of this compound has garnered attention due to its potential therapeutic applications in various malignancies, particularly in hematological cancers.

Selective Degradation of CDK9

This compound operates through a mechanism known as PROTAC (Proteolysis Targeting Chimera), which facilitates the targeted degradation of specific proteins. The compound exhibits potent and selective degradation of CDK9 with an effective concentration (EC50) of approximately 4 nM , significantly outperforming other cyclin-dependent kinases (CDKs) such as CDK2, CDK1, and CDK7, which have EC50 values of 62 nM , 171 nM , and 398 nM , respectively . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Pharmacodynamics

The degradation kinetics of this compound were evaluated in MOLT4 cells, revealing that treatment with concentrations as low as 250 nM resulted in complete CDK9 degradation. Notably, this effect was observed to persist for at least 24 hours , indicating a prolonged pharmacodynamic action compared to traditional inhibitors . In contrast, other CDKs showed little to no change in protein levels under similar conditions, underscoring the specificity of this compound for CDK9 .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various leukemia cell lines. For example, it has been shown to induce apoptosis in sensitive cell lines such as BT474 and T47D, with significant increases in markers of apoptosis following treatment. Western blot analyses indicated that this compound treatment resulted in decreased levels of anti-apoptotic proteins like Mcl-1 and XIAP, further supporting its mechanism as an apoptosis inducer .

Case Studies

Case Study 1: Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC)
A study investigated the combination of this compound with an EZH2 inhibitor in PDAC models. The results highlighted that this compound significantly enhanced antitumor effects when used alongside other therapeutic agents, suggesting its potential role in combination therapies for aggressive cancers .

Case Study 2: Resistance Mechanisms
Research involving trastuzumab-resistant BT474-derived cell lines revealed that these cells exhibited heightened sensitivity to this compound compared to their parental counterparts. This suggests that this compound may overcome certain resistance mechanisms commonly encountered in cancer therapies .

In Vivo Studies

In vivo experiments have shown that this compound can induce tumor regression in xenograft models; however, toxicity remains a concern. Notably, gastrointestinal disorders were observed at therapeutic doses, indicating that careful dose management will be essential for clinical applications .

Summary Table of Biological Activity

Parameter Value
Target CDK9
EC50 for CDK9 4 nM
EC50 for CDK2 62 nM
EC50 for CDK1 171 nM
EC50 for CDK7 398 nM
Complete Degradation Concentration 250 nM
Duration of Effect ≥24 hours

Eigenschaften

IUPAC Name

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52N8O10S2/c1-40(2,3)29-21-43-32(58-29)24-59-33-22-44-39(60-33)46-35(51)25-9-13-47(14-10-25)23-31(50)42-12-16-56-18-20-57-19-17-55-15-11-41-27-6-4-5-26-34(27)38(54)48(37(26)53)28-7-8-30(49)45-36(28)52/h4-6,21-22,25,28,41H,7-20,23-24H2,1-3H3,(H,42,50)(H,44,46,51)(H,45,49,52)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDZOYLPNAIDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCN(CC3)CC(=O)NCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52N8O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

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